

Technical Whitepaper: 6-(1H-Imidazol-1-yl)nicotinaldehyde (CAS: 111205-03-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(1*H*-Imidazol-1-yl)nicotinaldehyde

Cat. No.: B173336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1H-Imidazol-1-yl)nicotinaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with an imidazole group and an aldehyde functional group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, likely as a versatile building block for the synthesis of more complex molecules. This document provides a concise overview of its known chemical properties and a general synthesis protocol.

Chemical and Physical Properties

A summary of the key physicochemical properties of **6-(1H-Imidazol-1-yl)nicotinaldehyde** is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
CAS Number	111205-03-9	[1] [2]
Molecular Formula	C ₉ H ₇ N ₃ O	[2]
Molecular Weight	173.17 g/mol	N/A
Melting Point	136-137.5 °C	[2]
Boiling Point (Predicted)	386.7 ± 27.0 °C	[2]
Density (Predicted)	1.25 ± 0.1 g/cm ³	[2]
pKa (Predicted)	4.08 ± 0.10	[2]
XLogP3	0.4	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
Canonical SMILES	C1=CC(=NC=C1C=O)N2C=C N=C2	[2]

Synthesis

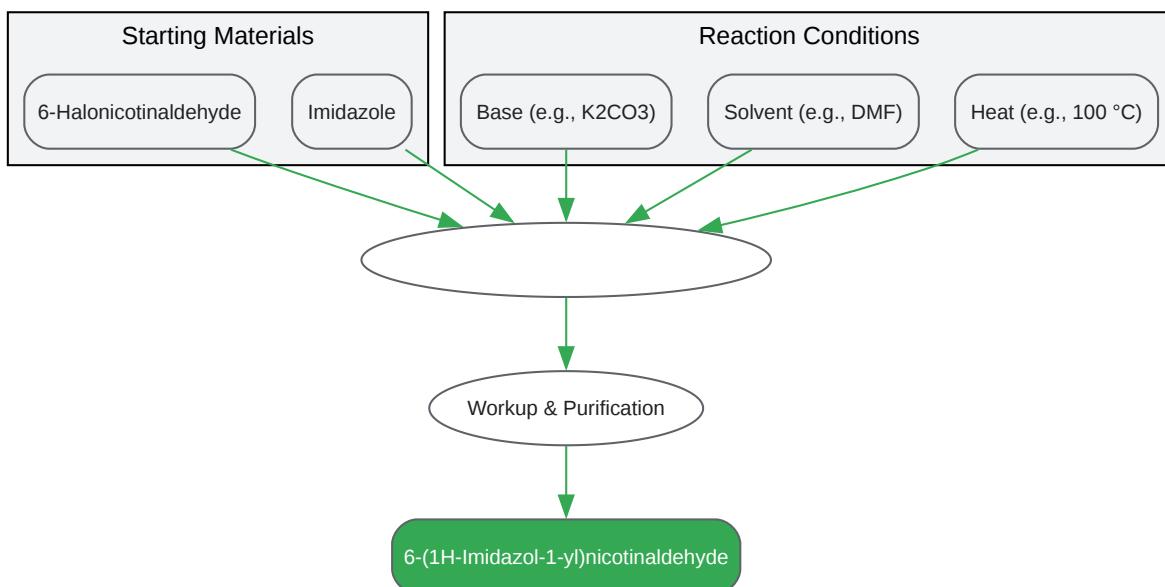
General Experimental Protocol

The synthesis of **6-(1H-Imidazol-1-yl)nicotinaldehyde** is typically achieved through a nucleophilic aromatic substitution reaction. A general protocol is outlined below, based on established chemical principles for similar compounds.

Reaction:

A halo-substituted nicotinaldehyde (e.g., 6-chloronicotinaldehyde or 6-bromonicotinaldehyde) is reacted with imidazole in the presence of a base and a suitable solvent.

Reagents and Materials:


- 6-Halonicotinaldehyde (e.g., 6-chloronicotinaldehyde)
- Imidazole
- Potassium carbonate (K_2CO_3) or other suitable base
- N,N-Dimethylformamide (DMF) or other polar aprotic solvent
- Standard laboratory glassware and purification apparatus

Procedure:

- To a solution of 6-halonicotinaldehyde in N,N-dimethylformamide, add imidazole and potassium carbonate.
- Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[\[2\]](#)
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **6-(1H-imidazol-1-yl)nicotinaldehyde**.

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for **6-(1H-Imidazol-1-yl)nicotinaldehyde**.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **6-(1H-Imidazol-1-yl)nicotinaldehyde**.

Biological Activity and Signaling Pathways

As of the date of this document, a comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative biological data (e.g., IC₅₀, K_i, or in vivo efficacy data) for **6-(1H-Imidazol-1-yl)nicotinaldehyde**. Furthermore, no specific signaling pathways involving this compound have been elucidated.

The imidazole and pyridine moieties are common pharmacophores found in a wide range of biologically active molecules. Therefore, it is plausible that **6-(1H-Imidazol-1-yl)nicotinaldehyde** could serve as a scaffold or intermediate in the synthesis of compounds with potential therapeutic activities. However, without experimental data, any discussion of its biological role remains speculative.

Conclusion

This technical whitepaper provides a summary of the currently available information on **6-(1H-Imidazol-1-yl)nicotinaldehyde** (CAS: 111205-03-9). While its fundamental chemical properties and a general synthesis route are known, there is a notable absence of published data regarding its specific biological activities and mechanisms of action. This knowledge gap presents an opportunity for further research to explore the potential of this compound in drug discovery and other scientific disciplines. Researchers are encouraged to use the provided information as a foundation for designing and conducting novel investigations into the properties and applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 6-(1h-Imidazol-1-yl)nicotinaldehyde | lookchem [lookchem.com]
- To cite this document: BenchChem. [Technical Whitepaper: 6-(1H-Imidazol-1-yl)nicotinaldehyde (CAS: 111205-03-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173336#6-1h-imidazol-1-yl-nicotinaldehyde-cas-number-111205-03-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com